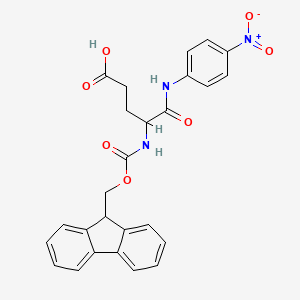
(4S)-4-(Fmoc-amino)-5-(4-nitroanilino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Glu-pNA: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with L-glutamic acid and p-nitroaniline. The Fmoc group is widely used in peptide synthesis as a protecting group for amines, while L-glutamic acid is a naturally occurring amino acid, and p-nitroaniline is an aromatic amine. This compound is primarily used in solid-phase peptide synthesis (SPPS) and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection of L-Glutamic Acid: The synthesis begins with the protection of the amino group of L-glutamic acid using the Fmoc group.
Coupling with p-Nitroaniline: The Fmoc-protected L-glutamic acid is then coupled with p-nitroaniline using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of Fmoc-L-Glu-pNA follows similar synthetic routes but is scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and alternative deprotection reagents like dipropylamine can enhance efficiency and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, leading to the formation of dibenzofulvene and the free amine.
Coupling Reactions: The free amine can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are standard reagents for peptide coupling.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Glu-pNA is used in SPPS for the synthesis of peptides and proteins.
Biology:
Enzyme Substrates: It serves as a substrate for studying enzyme kinetics and activity, particularly for proteases that cleave peptide bonds.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of L-glutamic acid during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form peptides. The p-nitroaniline moiety can act as a chromophore, allowing for the detection and quantification of the compound in various assays .
**Molecular Targets and Path
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOZWSEAFFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxaMide, N-[(1S)-2-(diMethylaMino)-1-phenylethyl]-4,6-dihydro-6,6-diMethyl-3-[(2-Methylthieno[3,2-d]pyriMidin-4-yl)aMino]-](/img/structure/B13384840.png)
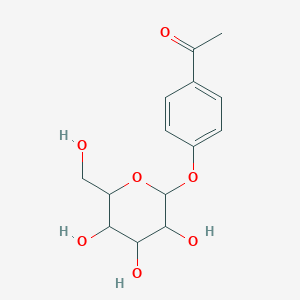
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13384854.png)
![trilithium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate](/img/structure/B13384860.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)
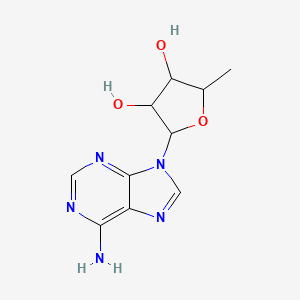
![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)
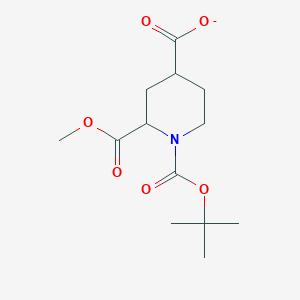
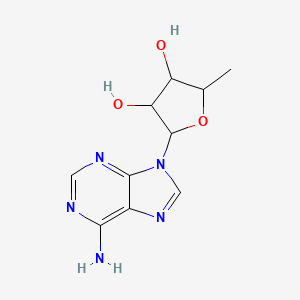
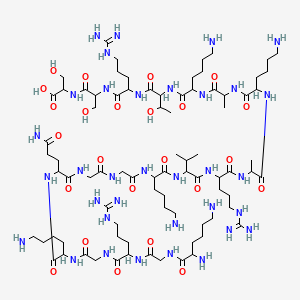
![(Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethenimidamide](/img/structure/B13384911.png)
![Magnesium;methyl 11,16-diethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-7,23,24,25-tetrazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13,15,17,19-nonaene-3-carboxylate](/img/structure/B13384921.png)
